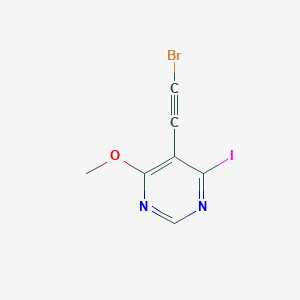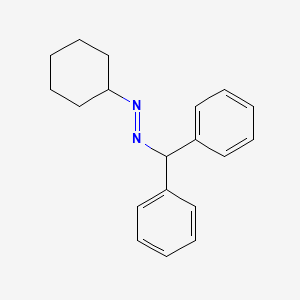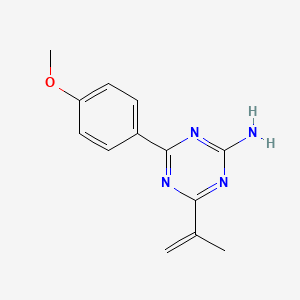![molecular formula C8H11NOS2 B14409237 3-Sulfanylidene-1-thia-4-azaspiro[4.5]decan-2-one CAS No. 85976-47-2](/img/structure/B14409237.png)
3-Sulfanylidene-1-thia-4-azaspiro[4.5]decan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Sulfanylidene-1-thia-4-azaspiro[4.5]decan-2-one: is a heterocyclic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of sulfur and nitrogen atoms in its structure makes it an interesting subject for research in medicinal and pharmaceutical chemistry due to its potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Sulfanylidene-1-thia-4-azaspiro[4.5]decan-2-one typically involves a one-pot three-component reaction. This reaction includes the condensation of ketones (such as 4-methylcyclohexanone or cyclohexanone), aromatic amines (such as 4-bromoaniline or 4-fluoroaniline), and mercaptoacetic acid in dry benzene . The reaction is carried out under reflux conditions to afford the corresponding substituted aryl-1-thia-4-azaspiro[4.5]decan-3-one compounds .
Industrial Production Methods: While specific industrial production methods for 3-Sulfanylidene-1-thia-4-azaspiro[4This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-Sulfanylidene-1-thia-4-azaspiro[4.5]decan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the spiro ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted spiro compounds .
Scientific Research Applications
Chemistry: 3-Sulfanylidene-1-thia-4-azaspiro[4.5]decan-2-one is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its sulfur and nitrogen atoms can interact with active sites of enzymes, making it a candidate for developing new pharmaceuticals .
Medicine: The compound has shown promising anticancer activity. Studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including human liver hepatocellular carcinoma (HepG-2), human prostate adenocarcinoma (PC-3), and human colorectal carcinoma (HCT116) cell lines .
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as antimicrobial coatings and polymers .
Mechanism of Action
The mechanism of action of 3-Sulfanylidene-1-thia-4-azaspiro[4.5]decan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfur and nitrogen atoms can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This inhibition can result in the disruption of cellular processes, ultimately leading to cell death in cancer cells . The compound also exhibits apoptotic activity by inducing programmed cell death pathways .
Comparison with Similar Compounds
1-Thia-4-azaspiro[4.5]decane: This compound shares a similar spiro structure but lacks the sulfanylidene group.
Thiazolopyrimidine: A related compound with a thiazole ring fused to a pyrimidine ring.
1,3,4-Thiadiazole: Another sulfur-containing heterocycle with potential biological activities.
Uniqueness: 3-Sulfanylidene-1-thia-4-azaspiro[4.5]decan-2-one is unique due to its specific combination of sulfur and nitrogen atoms within a spiro structure. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Properties
CAS No. |
85976-47-2 |
|---|---|
Molecular Formula |
C8H11NOS2 |
Molecular Weight |
201.3 g/mol |
IUPAC Name |
3-sulfanylidene-1-thia-4-azaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C8H11NOS2/c10-7-6(11)9-8(12-7)4-2-1-3-5-8/h1-5H2,(H,9,11) |
InChI Key |
CTFHHWLMGKVPJA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)NC(=S)C(=O)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


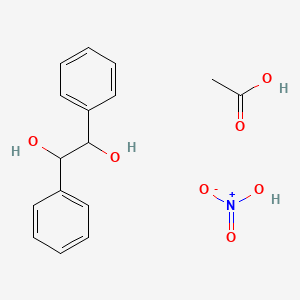
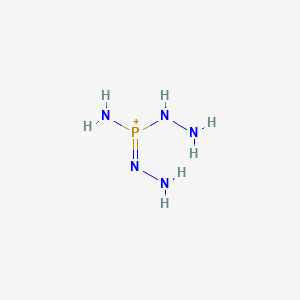
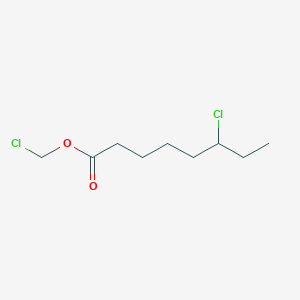
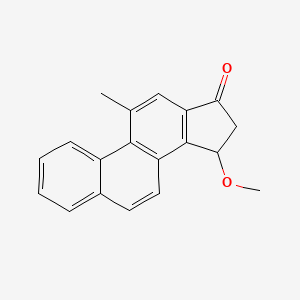
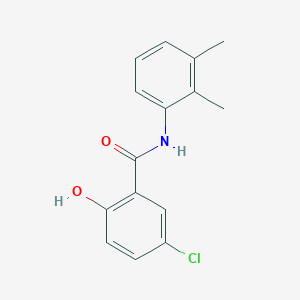
![2-Azaspiro[5.5]undecan-7-ol, 2-methyl-, (6R,7R)-](/img/structure/B14409203.png)
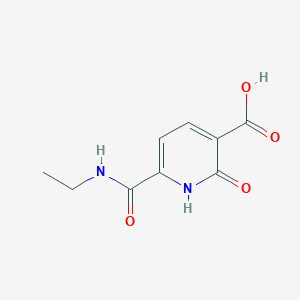
![2-[3-(2,6-dimethylphenyl)phenyl]-1,3-dimethylbenzene](/img/structure/B14409215.png)

![3-[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1H-indole](/img/structure/B14409227.png)
![2'-O-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]uridine](/img/structure/B14409233.png)
